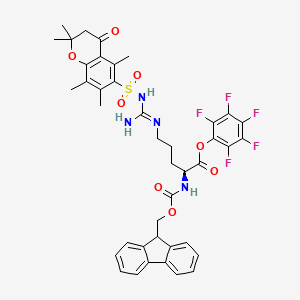

Fmoc-Arg(Pmc)-OPfp

Descripción

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLRWMCDEBEALM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39F5N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Arg(Pmc)-OPfp chemical structure and properties

High-Performance Pre-Activated Building Block for Solid Phase Peptide Synthesis (SPPS) [1]

Executive Summary

Fmoc-Arg(Pmc)-OPfp (CAS: 136013-81-5) is a pre-activated amino acid derivative designed for the rapid introduction of Arginine residues during Fmoc-strategy Solid Phase Peptide Synthesis (SPPS).[1] Unlike free acids that require in situ activation (e.g., using DIC/HOBt or HATU), the pentafluorophenyl (OPfp) ester moiety allows for direct aminolysis, significantly streamlining automated synthesis protocols.[1]

However, this reagent carries a critical caveat: the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protection is less acid-labile than the modern Pbf standard. Consequently, utilizing this building block requires rigorous adherence to specific cleavage protocols to prevent incomplete deprotection and tryptophan alkylation side reactions.[1][2]

Chemical Constitution & Properties[1][2][4][5]

The molecule integrates three distinct functional components: the N-terminal Fmoc group (base-labile), the C-terminal OPfp ester (active leaving group), and the side-chain Pmc sulfonyl group (acid-labile).

Physical Data Table

| Property | Specification |

| Chemical Name | N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine pentafluorophenyl ester |

| CAS Number | 136013-81-5 |

| Molecular Formula | C₄₁H₄₁F₅N₄O₇S |

| Molecular Weight | ~828.85 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water |

| Purity Standard | >98% (HPLC), <0.5% D-Enantiomer |

| Storage | -20°C, Desiccated (Hydrolysis sensitive) |

Structural Anatomy & Mechanistic Function[1][2]

The Active Ester (OPfp)

The pentafluorophenyl ester is an electron-deficient leaving group. The five fluorine atoms create a strong inductive effect, pulling electron density away from the carbonyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[3]

Key Advantage: OPfp esters are isolable and stable upon storage but react rapidly in polar aprotic solvents (DMF), often without the need for additional activating agents, though HOBt is frequently added to catalyze the reaction and suppress racemization.

The Pmc Protecting Group

The Pmc group protects the guanidino moiety of arginine.[2][4] It belongs to the arylsulfonyl family.

-

Mechanism: Upon treatment with Trifluoroacetic Acid (TFA), the sulfonyl bond is cleaved.[1]

-

The "Pmc vs. Pbf" Critical Distinction: Pmc is structurally similar to Pbf but lacks the dihydrobenzofuran oxygen lone pair donation that stabilizes the carbocation intermediate in Pbf cleavage.

Visualization: Activation & Coupling Mechanism

The following diagram illustrates the direct aminolysis pathway utilized by Fmoc-Arg(Pmc)-OPfp.

Figure 1: Mechanism of peptide bond formation via OPfp active ester aminolysis. The electron-withdrawing pentafluorophenyl ring acts as an excellent leaving group.[7]

Experimental Protocol: Coupling & Deprotection

Coupling Workflow (Automated or Manual)

This protocol assumes a standard 0.1 mmol scale synthesis on Rink Amide or Wang resin.[1]

Reagents:

-

Solvent: DMF (Anhydrous, amine-free).[1]

-

Catalyst: HOBt (1-Hydroxybenzotriazole) - Optional but recommended to increase rate.[1]

-

Base: DIEA (Diisopropylethylamine) - Only if using salt forms of resin; generally not required for OPfp esters in neutral conditions.

Step-by-Step:

-

Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

-

Deprotection (Previous Cycle): Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.[1] Wash DMF (5x).

-

Reagent Dissolution: Dissolve Fmoc-Arg(Pmc)-OPfp (3.0 eq relative to resin loading) in minimum DMF.

-

Note: If kinetics are sluggish, add HOBt (3.0 eq).[1]

-

-

Coupling Reaction: Add the solution to the resin.[2] Agitate at room temperature.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Wash: Drain and wash with DMF (5x).[1]

Critical Cleavage Protocol (The Pmc Factor)

Because Pmc is slower to remove than Pbf, standard "Reagent K" or simple 95% TFA cocktails may result in "Arginine deletion" artifacts (actually intact Pmc groups) or Trp-alkylation.[1]

Recommended Cocktail:

-

TFA: 90%[1]

-

Thioanisole: 5% (Crucial scavenger for Pmc cations)[1]

-

EDT (Ethanedithiol): 3% (Prevents oxidation and scavenges)[1]

-

Anisole: 2%[1]

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Time: React for 2.5 to 3 hours . (Do not stop at 1 hour as with Pbf).

-

Precipitate in cold Diethyl Ether.

Visualization: Pmc vs. Pbf Decision Logic

Use this flow to determine if this reagent is safe for your specific sequence.

Figure 2: Risk assessment workflow for Pmc-protected Arginine. The presence of Tryptophan necessitates robust scavenging strategies.

Storage and Stability

-

Hydrolysis Sensitivity: OPfp esters are more stable than NHS esters but still susceptible to hydrolysis by atmospheric moisture.[1] Store under inert gas (Argon/Nitrogen).

-

Temperature: Long-term storage at -20°C.

-

Shelf Life: 12 months if desiccated properly.[1] If the powder turns yellow or sticky, check purity; free pentafluorophenol is acidic and can degrade the Fmoc group.

References

-

Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Fmoc/OPfp chemistry).

-

Ramage, R., & Green, J. (1987).[1] "2,2,5,7,8-Pentamethylchroman-6-sulphonyl (Pmc): A novel acid labile protecting group for the guanidino side chain of arginine."[1] Tetrahedron Letters, 28(20), 2287-2290.[1] Link

-

Kisfaludy, L., & Schön, I. (1983).[1] "Preparation and applications of pentafluorophenyl esters of amino acids in peptide synthesis." Synthesis, 1983(04), 325-327.[1] Link[1]

-

Fields, C. G., & Fields, G. B. (1993).[1] "Minimization of tryptophan alkylation in solid-phase peptide synthesis during cleavage of Pmc-protected arginine." Tetrahedron Letters, 34(42), 6661-6664.[1] Link[1]

-

Carpino, L. A., et al. (1993).[1] "The Pbf group: A new arginine side chain protecting group."[8] Tetrahedron Letters, 34(49), 7829-7832.[1] (Comparative study illustrating Pbf superiority over Pmc). Link[1]

Sources

- 1. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

Fmoc-Arg(Pmc)-OPfp CAS number 136013-81-5

Technical Whitepaper: Optimizing Arginine Incorporation in SPPS using Fmoc-Arg(Pmc)-OPfp

Part 1: Executive Summary

Fmoc-Arg(Pmc)-OPfp (CAS 136013-81-5) represents a specialized intersection of legacy protection strategy and pre-activated ester utility in Solid Phase Peptide Synthesis (SPPS).[1] While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group has largely superseded Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) due to faster cleavage kinetics, the Pmc derivative remains a critical reagent in specific protocols where Pbf steric hindrance or cost is a factor. Furthermore, the pentafluorophenyl (OPfp) ester functionality offers a unique advantage: it provides a stable, pre-activated species that eliminates the need for in-situ activation reagents (like DIC/HBTU), thereby reducing the risk of enantiomerization and simplifying automated synthesis workflows.

This guide provides a rigorous technical analysis of Fmoc-Arg(Pmc)-OPfp, detailing its physicochemical properties, mechanistic behavior, and optimized protocols for minimizing the notorious side reactions associated with arginine incorporation.

Part 2: Chemical Profile & Properties

The following data consolidates the physicochemical attributes of the compound.

| Property | Specification |

| Chemical Name | N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine pentafluorophenyl ester |

| CAS Number | 136013-81-5 |

| Molecular Formula | C₄₁H₄₁F₅N₄O₇S |

| Molecular Weight | 828.84 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, DMSO |

| Purity (HPLC) | ≥ 98.0% |

| Storage Conditions | -15°C to -20°C, desiccated (Hydrolysis sensitive) |

| Side Chain Protection | Pmc (Acid-labile, slower cleavage than Pbf) |

| Activation | OPfp active ester (Amine-reactive, stable) |

Part 3: Mechanistic Insight & Causality

The Pmc vs. Pbf Paradigm

The Pmc group protects the guanidino function of arginine.[2] It is acid-labile, designed to be removed during the final TFA cleavage step.[3]

-

Mechanism: Upon acidolysis, the Pmc group generates a stable sulfonyl cation.

-

The Critical Difference: The Pmc group is structurally similar to Pbf but lacks the oxygen atom in the furan ring system (Pbf is a dihydrobenzofuran derivative; Pmc is a chroman derivative). This subtle difference makes the Pmc group significantly slower to cleave than Pbf.

-

Consequence: Users must employ longer cleavage times (typically 2–4 hours vs. 1–2 hours for Pbf).[1] This prolonged acid exposure increases the risk of side reactions, specifically the re-attachment of the Pmc cation to electron-rich residues like Tryptophan (Trp) or Methionine (Met).[1]

The OPfp Advantage

The pentafluorophenyl (OPfp) ester is an "active ester."[4]

-

Thermodynamic Stability: Unlike OSu (succinimidyl) esters, OPfp esters are highly stable to hydrolysis during storage but react rapidly with primary amines.

-

Reaction Pathway: The electron-withdrawing fluorine atoms activate the carbonyl carbon, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain.

-

Why use it? It avoids the use of carbodiimides (DIC/DCC) or uronium salts (HBTU/HATU) during the coupling step.[1] This prevents the formation of urea byproducts and reduces the risk of racemization (epimerization) at the alpha-carbon, which is a known risk during in-situ activation of Arginine.

Part 4: Visualization of Workflows

Diagram 1: Molecular Structure & Activation Logic

Caption: Functional architecture of Fmoc-Arg(Pmc)-OPfp showing orthogonal protection and activation sites.

Diagram 2: Optimized SPPS Cycle for Fmoc-Arg(Pmc)-OPfp

Caption: SPPS workflow highlighting the simplified coupling step (no activator) and critical cleavage phase.

Part 5: Experimental Protocols

Protocol A: Coupling Fmoc-Arg(Pmc)-OPfp

Note: OPfp esters react slower than acid halides but are cleaner.[1] The addition of HOBt (1-Hydroxybenzotriazole) acts as a catalyst to accelerate the reaction without inducing racemization.

-

Preparation: Dissolve Fmoc-Arg(Pmc)-OPfp (3.0 equivalents relative to resin loading) in minimum dry DMF.[1]

-

Catalyst Addition: Add HOBt (3.0 equivalents). Do not add DIC, HBTU, or DIPEA unless the resin requires neutralization.

-

Reaction: Add the solution to the deprotected, swollen resin-peptide.

-

Incubation: Shake at room temperature for 45–60 minutes .

-

Tip: For difficult sequences, extend to 2 hours or perform a double coupling.

-

-

Monitoring: Perform a Kaiser test. If blue (positive), recouple using fresh reagents.[1]

Protocol B: Final Cleavage & Deprotection (The Critical Step)

The Pmc group is the limiting factor here. Standard 95% TFA is insufficient to prevent side reactions.

-

Cocktail Preparation (Reagent K or similar):

-

Incubation: Treat the resin with the cocktail for 3 to 4 hours at room temperature.

-

Warning: Shorter times will leave the Pmc group partially attached.

-

-

Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether.

-

Centrifugation: Spin down, decant, and wash the pellet 3x with cold ether to remove scavengers and Pmc-byproducts.

Part 6: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Incomplete Pmc Removal | Cleavage time too short; Pmc is more stable than Pbf. | Extend TFA cleavage to 4 hours. Ensure Scavengers are fresh. |

| Trp Modification (+266 Da) | Pmc cation alkylating Tryptophan side chain.[1] | Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects Trp from Pmc attack. Increase Thioanisole/EDT concentration. |

| Slow Coupling | OPfp esters are less reactive than Uronium salts. | Add 1.0 eq of HOAt or HOBt to catalyze the transesterification. |

| Arg-Lactam Formation | Intramolecular reaction of activated Arg. | OPfp esters minimize this compared to HBTU activation, but avoid base (DIPEA) excess during coupling. |

Part 7: References

-

Fields, C. G., & Fields, G. B. (1993).[3] Tetrahedron Letters, 34(42), 6661-6664. (Comparison of Pmc and Pbf cleavage kinetics).

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on Fmoc/OPfp chemistry).

-

Merck Millipore (Novabiochem). (n.d.).[1] Fmoc-Arg(Pbf)-OPfp Product Data. Retrieved from (Cross-referenced for OPfp ester properties).[1][5]

-

ChemicalBook. (2024).[1] FMOC-ARG(PMC)-OPFP CAS 136013-81-5 Properties. Retrieved from .

-

Carpino, L. A., et al. (1990). Journal of Organic Chemistry, 55, 1673. (Discusses Pfp ester reactivity and HOBt catalysis).

Sources

Technical Monograph: Fmoc-Arg(Pmc)-OPfp Ester

Molecular Weight Determination and Application in High-Fidelity Peptide Synthesis

Executive Summary

Fmoc-Arg(Pmc)-OPfp ester is a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] It combines the base-labile Fmoc (fluorenylmethyloxycarbonyl) group, the acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protection, and the highly reactive OPfp (pentafluorophenyl) ester.[1][2]

This reagent is designed to address two critical challenges in arginine coupling:

-

Suppression of

-lactam formation: The Pmc sulfonyl group masks the nucleophilic guanidine side chain.[1][2] -

Enhanced Coupling Efficiency: The electron-deficient pentafluorophenyl ester facilitates rapid acylation without the need for additional activation reagents (e.g., DIC/HOBt) at the moment of coupling, reducing the risk of racemization and side reactions.

Core Data Point: The calculated molecular weight of Fmoc-Arg(Pmc)-OPfp ester is 828.85 g/mol .[1][2]

Chemical Constitution & Physical Properties[1][2]

The precise molecular weight is derived from the atomic composition of its constituent moieties.[1] While the free acid form (Fmoc-Arg(Pmc)-OH) is widely cataloged, the OPfp ester is often prepared in situ or supplied as a specialty reagent.[1][2]

Molecular Weight Calculation

The transition from the free acid to the pentafluorophenyl ester involves the condensation of Fmoc-Arg(Pmc)-OH with pentafluorophenol (HOPfp) , resulting in the loss of a water molecule and the addition of the perfluorinated aryl group.

| Component | Formula Change | Mass Contribution |

| Fmoc-Arg(Pmc)-OH | 662.80 g/mol | |

| Transformation | ||

| Fmoc-Arg(Pmc)-OPfp | 828.85 g/mol |

Structural Specifications

| Property | Specification |

| Chemical Formula | |

| Exact Mass | 828.2616 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |

| Storage | -20°C, desiccated (hydrolysis sensitive) |

| Pmc Group | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| Activation | Pentafluorophenyl (Pfp) ester |

Mechanistic Insight: The "Pmc" vs. "Pbf" Distinction

In modern SPPS, researchers often encounter both Pmc and Pbf protecting groups for Arginine.[3] Understanding the distinction is vital for experimental design.

The Pmc Protecting Group

The Pmc group utilizes a chroman (dihydrobenzopyran) ring system.[1][2] It is highly acid-labile but slightly more stable than the modern Pbf (pentamethyldihydrobenzofuran) group.[1][2]

-

Advantages: effectively masks the guanidine group, preventing intramolecular nucleophilic attack on the activated carboxylate (which would form a

-lactam).[1] -

Cleavage: Removed by Trifluoroacetic Acid (TFA).[1][2][4][5]

-

Caveat: The cleavage of Pmc generates a sulfonylium ion intermediate that is highly electrophilic.[1] Without adequate scavengers (e.g., water, thioanisole, phenol), this ion can re-attach to electron-rich residues like Tryptophan (Trp) or Tyrosine (Tyr).[1]

The OPfp Activation Strategy

The OPfp ester is an "active ester."[1][6] The five fluorine atoms on the phenyl ring exert a strong inductive effect (

-

Stability: Unlike OSu (N-hydroxysuccinimide) esters, OPfp esters are hydrolytically more stable, allowing for purification and storage.[1][2]

-

Reactivity: They react rapidly with primary amines, often without the need for auxiliary nucleophiles like HOBt, although HOBt is frequently added to catalyze the reaction further.

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule and the function of each moiety.

Figure 1: Structural decomposition of Fmoc-Arg(Pmc)-OPfp highlighting functional reactivity.

Experimental Protocols

Synthesis of Fmoc-Arg(Pmc)-OPfp (In-situ)

While commercially available, the OPfp ester can be prepared from the free acid if stock is unavailable.[1][2]

Reagents:

Procedure:

-

Dissolution: Dissolve Fmoc-Arg(Pmc)-OH and HOPfp in dry EtOAc at 0°C.

-

Activation: Add DCC dropwise. The reaction is exothermic; maintain 0°C.[1]

-

Precipitation: Stir for 1 hour at 0°C, then 2-4 hours at room temperature. Dicyclohexylurea (DCU) will precipitate as a white solid.[1][2]

-

Filtration: Filter off the DCU byproduct.

-

Isolation: Evaporate the solvent to yield the crude active ester.[1][2] Recrystallize from EtOAc/Hexane to obtain pure Fmoc-Arg(Pmc)-OPfp.[1][2]

SPPS Coupling Protocol

This protocol assumes a standard Fmoc chemistry workflow on Rink Amide or Wang resin.[1][2]

Materials:

-

Fmoc-Arg(Pmc)-OPfp (3.0 - 5.0 equivalents relative to resin loading)[1][2]

-

HOAt or HOBt (1.0 equivalent, optional catalyst)[1]

-

DIEA (Diisopropylethylamine) (1.0 equivalent, only if pH adjustment is needed)[1][2]

Workflow:

-

Wash: Wash the deprotected resin (free amine) with DMF (3x).[1][2]

-

Dissolve: Dissolve Fmoc-Arg(Pmc)-OPfp in minimum DMF.

-

Note: If using HOAt/HOBt, premix for 1 minute before adding to resin.

-

-

Incubation: Agitate at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1][2] If positive (blue), recouple.[1][2]

-

Wash: Drain and wash with DMF (5x) to remove excess reagent.[1][2]

Cleavage and Deprotection

The Pmc group requires strong acid for removal.[1]

Reagent K (Cocktail):

Procedure:

-

Agitate for 2 to 3 hours . (Pmc is slower to cleave than Pbf; do not shorten this time).

-

Precipitate the peptide in cold diethyl ether.

Pathway Visualization: The Coupling Cycle

The following diagram details the flow of the arginine incorporation, highlighting where the specific features of Fmoc-Arg(Pmc)-OPfp function.

Figure 2: SPPS cycle utilizing Fmoc-Arg(Pmc)-OPfp.[1][2] Note the blocking of delta-lactam formation.[1][2][4][9]

References

-

Sigma-Aldrich. Fmoc-Arg(Pmc)-OH Product Specification.[1][2][8] (CAS 119831-72-0).[1][2][8][10] Retrieved from .[1][2]

-

Merck Millipore (Novabiochem). Fmoc-Arg(Pbf)-OPfp Product Specification.[1][2] (Comparison for OPfp ester properties). Retrieved from .[1][2]

-

ChemPep. Fmoc-Arg(Pbf)-OH Molecular Weight and Usage. Retrieved from .[1][2]

-

Ramage, R., & Green, J. (1987).[8][10] 2,2,5,7,8-Pentamethylchroman-6-sulphonyl: A new acid labile protecting group for arginine.[2][5] Tetrahedron Letters, 28(20), 2287-2290.[1][2]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.[1][2] (Standard reference for OPfp ester usage).

Sources

- 1. Fmoc-Arg(Pbf)-OPfp Novabiochem 200132-16-7 [sigmaaldrich.com]

- 2. Fmoc-Arg(Pbf)-OPfp Novabiochem 200132-16-7 [merckmillipore.com]

- 3. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 8. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Part 1: The Chemical Necessity of Guanidino Protection

[1]

Arginine contains a

-

Nucleophilicity: The free guanidino group can attack activated carboxyl components, leading to acylation and the formation of ornithine-like byproducts or lactams.

-

Solubility: Unprotected arginine residues can cause aggregation on the resin due to hydrogen bonding.

To circumvent these, the guanidino group must be masked by electron-withdrawing sulfonyl protecting groups. These groups reduce the nucleophilicity of the nitrogen atoms and render the side chain stable to the basic conditions of Fmoc removal (20% piperidine), yet cleavable by strong acids (TFA).

Part 2: The Pmc Solution (Structure & Mechanism)

The Pmc group was developed by Ramage and Green (1987) to address the limitations of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group. Mtr was often too stable, requiring prolonged exposure to TFA (up to 24 hours), which damaged sensitive residues like Methionine and Tryptophan.

Structural Advantage: Pmc incorporates an oxygen atom within a chroman ring system.[1] This oxygen atom donates electron density into the aromatic ring via resonance, stabilizing the carbocation formed during acidolysis. This stabilization effectively lowers the activation energy for cleavage, allowing removal in 1–3 hours rather than 24.

Diagram 1: Synthesis and Application of Fmoc-Arg(Pmc)-OH

The following diagram illustrates the chemical pathway from the chroman precursor to the protected amino acid.

Caption: Synthetic route for Fmoc-Arg(Pmc)-OH via the intermediate Z-Arg(Pmc)-OH, ensuring regioselectivity on the guanidino side chain.

Part 3: Comparative Analysis (Mtr vs. Pmc vs. Pbf)

For drug development professionals, selecting the correct protecting group is a balance between acid lability and synthetic stability .

| Feature | Mtr (Methoxytrimethylbenzene) | Pmc (Pentamethylchroman) | Pbf (Pentamethyldihydrobenzofuran) |

| Acid Lability | Low (Stable) | Moderate | High (Labile) |

| TFA Cleavage Time | 6–24 Hours | 1–3 Hours | 0.5–2 Hours |

| Tryptophan Alkylation | High Risk | Moderate Risk | Low Risk |

| Scavenger Requirement | Critical (High concentration) | Essential | Recommended |

| Use Case | Niche / Historical | Standard SPPS | Complex/Long Peptides |

Technical Insight: While Pbf is currently the "gold standard" due to its faster cleavage, Pmc remains relevant in specific protocols where slightly higher stability during synthesis steps (e.g., aggressive acylation cycles) is required. However, Pmc releases a more reactive carbocation than Pbf, necessitating stricter scavenger protocols.

Part 4: Strategic Protocols

Synthesis of Fmoc-Arg(Pmc)-OH (Building Block)

Note: This protocol is adapted from the principles established by Ramage & Green.

-

Preparation of Pmc-Cl: React 2,2,5,7,8-pentamethylchroman with chlorosulfonic acid at -5°C. Quench on ice to precipitate Pmc-Cl. Recrystallize from hexane.

-

Side-Chain Protection: Dissolve Z-Arg-OH (10 mmol) in 3M NaOH (10 mL) and acetone (40 mL). Cool to 0°C.

-

Acylation: Add Pmc-Cl (11 mmol) in acetone dropwise over 30 minutes while maintaining pH ~11-12 with NaOH. Stir for 2 hours at room temperature.

-

Isolation: Acidify with citric acid to pH 3. Extract with Ethyl Acetate. The product is Z-Arg(Pmc)-OH .

-

Z-Removal & Fmoc-Protection: Hydrogenate (H2, Pd/C) in methanol to remove the Z-group. React the resulting H-Arg(Pmc)-OH with Fmoc-OSu and Na2CO3 in Dioxane/Water to yield Fmoc-Arg(Pmc)-OH .

SPPS Usage & Cleavage

Coupling: Use standard carbodiimide/active ester methods (DIC/Oxyma or HBTU/DIEA). Pmc is stable to these conditions. Cleavage Cocktail (The Critical Step): To remove Pmc without re-attachment, use "Reagent K" or a high-scavenger modification:

-

TFA: 82.5%[2]

-

Phenol: 5%

-

Thioanisole: 5% (Accelerates Pmc removal)

-

Water: 5%

-

EDT (Ethanedithiol): 2.5%

Protocol:

-

Wash resin with DCM (3x).

-

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake at room temperature for 2 to 3 hours . (Monitor by HPLC if possible).

-

Precipitate in cold diethyl ether.

Part 5: Critical Troubleshooting (The Tryptophan Issue)

The most significant liability of Pmc is the formation of the Pmc-Trp adduct . Upon cleavage, the Pmc group forms a stable sulfonyl cation. If not immediately quenched by scavengers, this cation performs an electrophilic aromatic substitution on the indole ring of Tryptophan residues.

Diagram 2: Mechanism of Pmc Cleavage and Side Reactions

This diagram details the competition between successful scavenging and the deleterious alkylation of Tryptophan.

Caption: The Pmc cation is a potent electrophile. Path A (Scavenging) must be kinetically favored over Path B (Trp attack) via high scavenger concentrations.

Mitigation Strategies:

-

Use Fmoc-Trp(Boc)-OH: The Boc group on the Trp indole nitrogen sterically and electronically hinders the attack of the Pmc cation. This is the most effective preventative measure.

-

Maximize Thioanisole: Thioanisole acts as a specific "soft" nucleophile to trap the sulfonyl cation.

-

Switch to Pbf: If the sequence contains multiple Trp residues adjacent to Arg, Pbf is strongly recommended over Pmc due to its faster clearance and less reactive cation.

References

-

Ramage, R., & Green, J. (1987). NG-2,2,5,7,8-pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.[3] Tetrahedron Letters, 28(20), 2287–2290. Link

-

Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[4][1] Tetrahedron Letters, 34(49), 7829-7832. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

Technical Guide: Stability and Storage of Pentafluorophenyl (PFP) Esters

Executive Summary

Pentafluorophenyl (PFP) esters are high-performance active esters widely utilized in peptide synthesis, bioconjugation, and surface modification. While they offer superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, they remain susceptible to moisture-induced degradation.[1] This guide provides a mechanistic understanding of PFP ester instability, comparative data against other active esters, and rigorous, self-validating protocols for storage and quality control.

Part 1: Mechanistic Underpinning of Instability

The Hydrolysis Pathway

The utility of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl ring, which activates the carbonyl carbon for nucleophilic attack. However, this same activation makes the ester vulnerable to hydrolysis by ambient moisture.

Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which collapses to expel the pentafluorophenolate anion (

Comparison with NHS Esters

PFP esters are kinetically more stable than NHS esters in aqueous environments.[2][3] The steric bulk of the fluorine atoms and the hydrophobic nature of the perfluorinated ring create a "shielding" effect that retards the approach of water molecules, whereas the NHS group is more hydrophilic and accessible.

Table 1: Comparative Hydrolytic Stability (Aqueous/Organic Mixtures)

| Active Ester Type | Approx.[2][4] Half-Life ( | Hydrophobicity | Primary Degradation Risk |

| NHS Ester | ~10–20 minutes | Low (Hydrophilic) | Rapid hydrolysis in buffer |

| PFP Ester | ~60–120 minutes | High (Hydrophobic) | Moisture during storage; Aminolysis |

| TFP Ester | ~30–60 minutes | Moderate | Similar to PFP, slightly less stable |

Note: Data reflects general trends. Specific half-lives depend heavily on the acyl group (

) and solvent composition.

Mechanistic Diagram

The following diagram illustrates the competing pathways of stable storage versus hydrolysis.

Figure 1: Kinetic competition between hydrolysis (degradation) and aminolysis (conjugation).[2] The PFP group provides steric protection against water (red path) while maintaining reactivity toward amines (green path).

Part 2: Storage Protocols

Solid-State Storage (Recommended)

PFP esters are most stable as solids. The crystal lattice provides a barrier to moisture penetration.

Protocol:

-

Container: Use amber glass vials with PTFE-lined caps to prevent UV damage and solvent leaching.

-

Environment: Store at -20°C .

-

Desiccation: Place vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or

). -

Inert Gas: Purge the headspace with Argon or Nitrogen before sealing.

Critical Step (The "Warm-Up"): Before opening a stored vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial introduces condensation from the air directly onto the reagent, initiating immediate surface hydrolysis.

Solution Storage (Discouraged)

Storing PFP esters in solution is not recommended for periods exceeding 24 hours. If necessary for automated workflows:

-

Solvent: Use Anhydrous DMF, DMSO, or DMAc (Water content < 50 ppm).

-

Additives: Add activated 3Å or 4Å molecular sieves directly to the stock solution.

-

Avoid: Do not use protic solvents (Methanol, Ethanol) or basic buffers.

Storage Decision Workflow

Figure 2: Decision tree for maximizing PFP ester shelf-life.

Part 3: Quality Control & Validation

Trusting a degraded reagent leads to failed conjugations and wasted precious samples (e.g., antibodies, peptides). Implement this QC workflow.

NMR Analysis (The Gold Standard)

Fluorine NMR is the definitive method for assessing PFP ester purity because it directly visualizes the fluorine atoms on the leaving group.

-

Principle: The chemical environment of the fluorine atoms on the PFP ring changes significantly when the ester bond is cleaved to form the phenol.

-

Signature:

-

PFP Ester: Shows 3 distinct multiplets (Ortho, Meta, Para).

-

PFP-OH (Hydrolysis Product): Shows 3 different multiplets, typically shifted upfield/downfield depending on solvent/pH.

-

Impurity Check: If you see 6 sets of signals , your reagent is partially hydrolyzed.

-

QC Protocol

-

Sampling: Dissolve ~5 mg of PFP ester in 0.6 mL of deuterated solvent (e.g.,

or DMSO- -

Acquisition: Run a standard

NMR experiment (no decoupling needed). -

Analysis:

-

Integrate the ortho-fluorine signals (usually the most distinct).

-

Calculate % Purity:

-

Quick Check: TLC

For a rapid qualitative check:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (variable ratio, typically 3:1).

-

Visualization: UV light (254 nm). PFP esters and PFP-OH have different

values. PFP-OH is more polar and will have a lower

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Kovacs, J., et al. (1967). "Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-glutamyl-L-alanyl-L-glutamic Acid via Pentafluorophenyl Esters." Journal of the American Chemical Society, 89(1), 183-184. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pmc)-OPfp in Solid-Phase Peptide Synthesis

The following technical guide details the structural, mechanistic, and practical differences between Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pmc)-OPfp .

Executive Summary

In the context of Fmoc solid-phase peptide synthesis (SPPS), the choice between the free acid Fmoc-Arg(Pmc)-OH and the pentafluorophenyl ester Fmoc-Arg(Pmc)-OPfp represents a trade-off between coupling velocity and reaction selectivity .

-

Fmoc-Arg(Pmc)-OH is the standard building block, requiring in situ activation (e.g., via carbodiimides or uronium/phosphonium salts). It offers rapid coupling kinetics but introduces risks of side reactions—specifically

-lactam formation—during the activation event. -

Fmoc-Arg(Pmc)-OPfp is a pre-activated, stable active ester. It eliminates the activation step, thereby reducing the window for intramolecular cyclization and simplifying the reagent profile. It is the preferred choice for preventing racemization in sensitive sequences and for "difficult" couplings where prolonged exposure to activating agents is deleterious.

Molecular Architecture & Reactivity

The core difference lies in the C-terminal modification. Both species utilize the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group to protect the arginine guanidino side chain.[1]

| Feature | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Pmc)-OPfp |

| Chemical State | Free Carboxylic Acid | Pentafluorophenyl Active Ester |

| C-Terminus | ||

| Activation Requirement | Mandatory: Requires DIC/HOBt, HATU, or HCTU. | None: Pre-activated species. (Catalyst optional). |

| Reactivity Profile | Inert until activated; then highly reactive (short half-life). | Moderately reactive; stable in solution; long shelf-life. |

| Byproducts | Urea (from DIC), Tetramethylurea (from HATU). | Pentafluorophenol (Pfp-OH).[2] |

| Solubility | High in DMF/NMP. | High in DMF/DCM; increased hydrophobicity. |

The Pmc Protecting Group Context

While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) has largely superseded Pmc due to faster TFA cleavage rates, Pmc remains relevant in legacy protocols and specific cost-sensitive applications. Both protect the

-

Critical Note: Pmc cleavage generates a highly reactive sulfonyl cation. If not scavenged efficiently (using Silanes/Thioanisole), it will alkylate Tryptophan residues. This risk is identical for both the -OH and -OPfp forms.

Mechanistic Divergence

The choice of reagent dictates the reaction pathway and the potential for side reactions.

Pathway A: In Situ Activation (Fmoc-Arg(Pmc)-OH)

When using the free acid, the chemist must generate an active ester (typically -OBt or -OAt) in situ.

-

Mechanism: The carboxylate attacks the coupling reagent (e.g., HBTU) to form a transient intermediate.

-

Risk: During this activation phase, the intramolecular nucleophilic attack by the protected guanidine nitrogen (

or

Pathway B: Aminolysis (Fmoc-Arg(Pmc)-OPfp)

The Pfp ester is synthesized and purified beforehand. Any lactam formed during its manufacture is removed during purification.

-

Mechanism: The resin-bound amine directly attacks the carbonyl of the Pfp ester. The pentafluorophenol group is a good leaving group due to the electron-withdrawing fluorine atoms (

). -

Benefit: The reaction environment contains no excess activating agents (like carbodiimides) that could trigger side reactions on the growing peptide chain.

Visualization of Activation Pathways

Figure 1: Comparison of reaction pathways. The Pfp ester (green path) bypasses the activation step where lactamization risks are highest.

Critical Application Analysis

When to use Fmoc-Arg(Pmc)-OH:

-

High-Throughput Synthesis: When speed is the priority. Uronium activation (HATU/HCTU) is significantly faster (2–10 mins) than Pfp ester aminolysis (30–60 mins).

-

Cost-Sensitive Scale-Up: The free acid is generally cheaper than the pre-activated ester.

-

Standard Sequences: For sequences without significant steric hindrance or aggregation issues.

When to use Fmoc-Arg(Pmc)-OPfp:

-

Prevention of Lactamization: If previous syntheses showed Arginine deletion or mass anomalies consistent with lactam formation (

or chain termination). -

"Difficult" Sequences: In aggregating sequences where the coupling rate is slow. Pfp esters are stable for hours/days in solution, whereas O-acylisoureas (from DIC) can rearrange to unreactive N-acylureas if not consumed quickly.

-

Base-Sensitive Resins: Pfp coupling can be performed with minimal base (or just HOAt catalyst), avoiding the high DIPEA concentrations required for HATU which might cause premature Fmoc removal or racemization of Cys/His.

Experimental Protocols

Protocol A: Standard Coupling with Fmoc-Arg(Pmc)-OH

Use this for routine synthesis.

-

Reagents:

-

Procedure:

-

Validation: Kaiser Test (Ninhydrin) should be negative (colorless beads).

Protocol B: Catalyzed Coupling with Fmoc-Arg(Pmc)-OPfp

Use this for high-fidelity synthesis or difficult sequences.

-

Reagents:

-

Fmoc-Arg(Pmc)-OPfp (3.0 – 5.0 eq)

-

HOBt or HOAt (1.0 eq) - Acts as a catalyst to speed up aminolysis.

-

DIPEA (1.0 eq) - Optional: Only needed to keep the N-terminus deprotonated.

-

-

Procedure:

-

Dissolve Fmoc-Arg(Pmc)-OPfp and HOBt in DMF.

-

Add to the resin immediately.

-

Agitate for 45–90 minutes. (Pfp esters react slower than HATU-activated species).

-

-

Note: No pre-activation time is required. The solution is stable.

Troubleshooting & Side Reactions

The -Lactam Problem

Arginine is unique. The side chain flexibility allows the

-

Observation: Mass spec shows peaks corresponding to the peptide stopped at the residue before Arg, or a mass shift of -18 Da (dehydration/cyclization).

-

Solution: Switch to Fmoc-Arg(Pmc)-OPfp . Since the ester is already formed and purified, the sample contains no lactam. The Pfp ester is less prone to forming the lactam during the coupling reaction compared to the highly reactive O-acylisourea intermediate generated by DIC.

Tryptophan Alkylation (Pmc specific)

Regardless of whether you use -OH or -OPfp, the Pmc group causes issues during cleavage (TFA step).

-

Mechanism: Pmc cation attacks Trp indole ring.

-

Mitigation: You must use a scavenger cocktail containing EDT (Ethanedithiol) or Silanes (TIS/TES).

-

Recommended Cocktail: TFA / TIS / H2O / EDT (94:1:2.5:2.5).

-

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Carpino, L. A., et al. (1993). "Rational for the use of Pbf and Pmc arginine protecting groups."[8][9] Tetrahedron Letters, 34(49), 7829-7832. Link

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[10][11] Tetrahedron, 60(11), 2447-2467. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][9][11][12][13] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Pmc vs Pbf and side reactions). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Technical Guide: Optimization of Fmoc-Arg(Pmc)-OPfp Utilization in SPPS

Executive Summary

Fmoc-Arg(Pmc)-OPfp is a specialized, pre-activated building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] Unlike standard free acid derivatives (Fmoc-AA-OH) that require in situ activation (e.g., using HBTU/DIEA), this reagent carries a pentafluorophenyl (OPfp) ester, rendering it highly reactive toward amines but equally sensitive to hydrolysis.[1][2]

While the Pbf protecting group has largely superseded Pmc due to faster acidolytic cleavage, Pmc remains critical in legacy protocols and specific GMP processes.[2] This guide addresses the physicochemical behavior of Fmoc-Arg(Pmc)-OPfp in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) , providing a self-validating framework for its solubilization and coupling.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2][3]

To master the solubility of this reagent, one must understand the competition between its lipophilic protecting groups and its polar core.[2]

Structural Components[1][2][3][4]

-

Fmoc (9-fluorenylmethoxycarbonyl): Provides base-labile N-terminal protection.[1] Highly lipophilic, driving solubility in organic solvents.[2]

-

Arg(Pmc) Side Chain: The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group masks the guanidinium moiety.[1][2][3] It is bulky and hydrophobic.[1][2]

-

Critical Insight: Pmc is slightly more lipophilic than the modern Pbf group, often resulting in higher solubility in DCM but slower dissolution kinetics in DMF due to van der Waals aggregation.[2]

-

-

OPfp (Pentafluorophenyl) Ester: The electron-withdrawing fluorine atoms activate the carbonyl carbon.[1] This group is hydrophobic but hydrolytically unstable in the presence of moisture.[1]

The Solubility Paradox

Fmoc-Arg(Pmc)-OPfp is inherently soluble in polar aprotic solvents (DMF, NMP) due to the Fmoc and Pmc groups.[1][2] However, the high molecular weight (~800+ g/mol ) and "waxy" nature of sulfonamide-protected arginine often lead to pseudo-solubility —where the reagent appears dissolved but micro-aggregates remain.[1][2] These aggregates slow down diffusion into the resin matrix, leading to deletion sequences.[2]

Part 2: Solvent Systems Analysis (DMF vs. NMP)

The choice between DMF and NMP is not merely about dissolving the powder; it is about resin swelling and preventing aggregation during the coupling step.[2]

Data Table 1: Solvent Performance Matrix

| Feature | DMF (Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Solubility Limit (25°C) | High (~0.3 – 0.5 M) | Very High (>0.6 M) |

| Dissolution Rate | Moderate (requires vortexing) | Fast (superior wetting) |

| Resin Swelling | Good (Standard for Polystyrene) | Excellent (Critical for PEG-PS) |

| Viscosity | Lower (0.92 cP) | Higher (1.67 cP) |

| Hydrolysis Risk | Moderate (often contains trace amines) | Low (if distilled/fresh) |

| Recommendation | Standard Use | Difficult/Long Sequences |

The Case for NMP in Arginine Coupling

While DMF is the industry standard, NMP is superior for Fmoc-Arg(Pmc)-OPfp .[1] Arginine residues are notorious for inducing hydrogen-bond aggregation (β-sheet formation) on the resin.[1] NMP has a higher dielectric constant and better disrupts these inter-chain interactions, ensuring the bulky Pmc-protected arginine can access the N-terminus.[1]

Part 3: Operational Protocols

Protocol A: Standard Dissolution (0.3 M in DMF)

Use this for standard couplings (<15 residues).[1][2]

-

Calculate: Target concentration is 0.3 M. For 1 mmol of reagent, use ~3.3 mL of solvent.

-

Weighing: Weigh Fmoc-Arg(Pmc)-OPfp quickly. The OPfp ester is hygroscopic.[1]

-

Solvent Addition: Add dry DMF (water content < 0.03%).

-

Agitation: Vortex for 30 seconds. If particles persist, do not heat above 30°C, as this accelerates hydrolysis.[2] Use a sonication bath for 60 seconds.[1][2]

-

Visual Check: Solution must be clear. Any turbidity indicates hydrolysis (insoluble free acid formation) or aggregation.[1][2]

Protocol B: "Difficult Sequence" Dissolution (0.3 M in NMP)

Use this for hydrophobic sequences or when previous Arg couplings showed deletions.[1]

-

Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) at 0.1 M concentration.

-

Dissolution: Vortex until dissolved.

-

Immediate Use: Use within 30 minutes.

Visualization: The Dissolution & Coupling Workflow

Figure 1: Decision logic for solubilization. Note that turbidity triggers an immediate discard protocol due to likely hydrolysis of the active ester.

Part 4: Troubleshooting & Scientific Causality

The "Pmc" Liability: Tryptophan Alkylation

A critical reason researchers switched to Pbf is the cleavage behavior of Pmc. Upon TFA cleavage, the Pmc cation is ejected.[2] If Tryptophan (Trp) is present in the peptide, the Pmc cation will irreversibly alkylate the Trp indole ring.[2][4]

-

Mitigation: If using Fmoc-Arg(Pmc)-OPfp in a Trp-containing sequence, you must use a scavenger cocktail containing EDT (Ethanedithiol) or DODT during cleavage.[1][2] Silane scavengers (TIS) are often insufficient for Pmc/Trp combinations.[1][2]

Spontaneous Hydrolysis

If the DMF contains amine impurities (dimethylamine), the OPfp ester will aminolyze before reaching the resin, capping the reagent.[2]

-

Test: If your coupling yield is low, check the DMF quality.[2] A "fishy" smell indicates dimethylamine.[1][2] Use fresh, high-grade DMF.

Visualization: Side Reaction Risks[1][2][3]

Figure 2: Competing pathways. The primary risk during coupling is moisture (hydrolysis), while the primary risk during cleavage is Pmc-transfer to Tryptophan.[1][2]

References

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.[1][2] (Foundational text on Pfp ester handling).

-

Fields, C. G., & Fields, G. B. (1993).[2] Minimization of tryptophan alkylation during cleavage of Pmc-protected arginine peptides. Tetrahedron Letters.[1][2][4] [Link]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][3][4][5][6][7] Chemical Reviews.[1][2] (Detailed comparison of Pmc vs Pbf stability). [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

The Evolution of Arginine Protection in SPPS: From Pmc to Pbf

Executive Summary

In the landscape of Fmoc solid-phase peptide synthesis (SPPS), the protection of the Arginine (Arg) side chain has historically presented a significant chemical challenge.[1][2][3] The guanidino group (

This guide analyzes the transition from the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, introduced by Ramage in 1987, to the industry-standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, refined by Carpino in 1993.[2] We explore the mechanistic "tuning" of the aryl sulfonyl ring that drives Pbf’s superior acid lability, minimizing the notorious tryptophan alkylation side reactions that plagued earlier protocols.

Part 1: The Arginine Challenge & The Pmc Era

The Guanidino Problem

Unprotected arginine side chains lead to extensive branching and termination during SPPS due to acylation of the guanidino nitrogens. Early protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) were extremely stable, often requiring up to 24 hours of TFA treatment or harsh additives (methanesulfonic acid) for removal.[2][4] These conditions frequently degraded sensitive residues like Trp, Met, and Tyr.[2]

The Pmc Solution (1987)

Ramage and Green introduced the Pmc group to address the harsh deprotection requirements of Mtr.

-

Structure: Based on a chroman (six-membered ether ring) fused to the benzene sulfonyl moiety.[2]

-

Mechanism: The electron-donating methyl groups and the oxygen atom in the chroman ring stabilize the sulfonyl cation intermediate formed during acidolysis.[2]

-

Limitation: While Pmc was an improvement over Mtr, it still exhibited slow cleavage kinetics.[2][4][5] For peptides with multiple Arg residues, cleavage times of 2–6 hours were common, increasing the window for side reactions.

Part 2: The Pbf Refinement (1993)[2]

Structural "Tuning"

Carpino’s introduction of the Pbf group represented a subtle but profound optimization of the Pmc scaffold. By contracting the six-membered chroman ring to a five-membered dihydrobenzofuran ring, the orbital overlap of the oxygen lone pair with the aromatic system was optimized.[2]

Mechanistic Advantage

This structural change makes the Pbf group significantly more acid-labile.[2] Upon protonation by TFA, the Pbf moiety cleaves to form a sulfonyl cation.[6] The dihydrobenzofuran system stabilizes this cation more effectively than the chroman system of Pmc, lowering the activation energy for cleavage.

Key Outcome: Pbf groups typically cleave in under 60 minutes, whereas Pmc groups may require 2–4 hours for the same sequence.[4][5]

Comparative Kinetics Data

The following table summarizes the cleavage efficiency differences, highlighting why Pbf became the standard.

| Feature | Arg(Pmc) | Arg(Pbf) | Impact |

| Ring Structure | Chroman (6-membered) | Dihydrobenzofuran (5-membered) | Pbf oxygen lone pair donates more effectively.[2] |

| TFA Cleavage ( | Slow (~2–4 hours) | Fast (< 1 hour) | Pbf reduces acid exposure time for the peptide.[2] |

| Yield (Model Peptide) | ~46% (at 3 hours) | ~69% (at 3 hours) | Pbf reaches completion faster.[1][2][3] |

| Side Reaction Risk | High (Trp alkylation) | Moderate/Low | Faster cleavage = less time for cation to attack Trp.[2] |

Data extrapolated from Fields & Fields (1993) and Carpino et al. (1993).[2]

Part 3: Visualization of Mechanisms[2]

Structural Evolution and Cleavage Pathway

The diagram below illustrates the structural shift from Mtr to Pmc to Pbf and the acidolytic cleavage pathway.

Caption: Evolution of Arg protection and the critical role of scavengers in trapping the reactive sulfonyl cation intermediate.

Part 4: Experimental Protocols

Synthesis Protocol (Fmoc-SPPS)

Coupling Reagents: HBTU/DIEA or DIC/Oxyma are standard.[2] Note: Fmoc-Arg(Pbf)-OH is compatible with standard coupling times (30–60 min).[2] No special modifications are required compared to other amino acids.[2]

Optimized Cleavage Cocktail (The "Self-Validating" System)

To ensure trustworthiness and reproducibility, use this specific cocktail. It is designed to handle the Pbf sulfonyl cation effectively.[7]

Reagent K (Modified for Pbf):

-

Thioanisole: 5% (Accelerates Arg deprotection & scavenges cations)[2]

-

H2O: 2.5% (Hydrolysis of Pbf cation)[2]

-

TIS (Triisopropylsilane): 2.5% (Scavenges trityl/t-butyl cations)[2]

Step-by-Step Procedure:

-

Preparation: Wash resin with DCM (3x) to remove DMF traces (DMF can form formyl-adducts under acidic conditions).[2]

-

Addition: Add cold Reagent K to the resin (10 mL per 1 g resin).[2]

-

Reaction: Shake at room temperature.

-

Precipitation: Filter resin and drop filtrate into cold diethyl ether (

). -

Centrifugation: Spin down the white precipitate; wash 2x with ether to remove scavengers.

Part 5: Troubleshooting Side Reactions

The Tryptophan Alkylation Issue

The sulfonyl cation released from Pmc/Pbf is an electrophile. If not scavenged, it will attack the electron-rich indole ring of Tryptophan (Trp), adding +266 Da (Pmc) or +252 Da (Pbf) to the mass.[2]

Prevention Strategy:

-

Use Arg(Pbf): The faster cleavage means the cation exists for a shorter duration.

-

Boc-Protection of Trp: Use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp-OH. The Boc group on the indole nitrogen withdraws electrons, making the ring less nucleophilic and preventing alkylation.

-

Thioanisole: Essential in the cocktail if Trp is present; it acts as a "soft" nucleophile to intercept the sulfonyl cation.

Logic Diagram: Troubleshooting Flow

Caption: Decision tree for diagnosing and resolving sulfonyl-based side reactions in Arg-containing peptides.

References

-

Ramage, R., & Green, J. (1987).[2][8]

-2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.[2] Tetrahedron Letters, 28(20), 2287–2290.[2] [Link][2] -

Carpino, L. A., Shroff, H., Triolo, S. A., Mansour, E. M. E., Wenschuh, H., & Albericio, F. (1993).[2][9] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[1][2][3][7][9][10][11] Tetrahedron Letters, 34(49), 7829–7832.[2][10] [Link][2][10]

-

Fields, C. G., & Fields, G. B. (1993).[2][3] Minimization of tryptophan alkylation in solid-phase peptide synthesis during cleavage of Pmc-protected arginine.[2][12] Tetrahedron Letters, 34(42), 6661–6664.[2] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Fmoc-Arg(Pmc)-OPfp MSDS and safety data sheet

Safe Handling, Application, and Critical Analysis in Solid Phase Peptide Synthesis[1]

Executive Summary & Compound Identity

Fmoc-Arg(Pmc)-OPfp is a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS). Unlike free acids (Fmoc-AA-OH) that require in-situ activation (e.g., using HATU or DIC), this compound features a pentafluorophenyl (OPfp) ester at the C-terminus, allowing for direct aminolysis.

However, it utilizes the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protecting group, a legacy sulfonyl moiety that has largely been superseded by Pbf due to Pmc's slower acidolytic cleavage and higher tendency for side reactions (specifically tryptophan alkylation).

Chemical Datasheet

| Property | Specification |

| Chemical Name | N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine pentafluorophenyl ester |

| CAS Number | Not widely listed (Parent Acid: 119831-72-0; Pbf-OPfp Analog: 200132-16-7) |

| Molecular Formula | C₄₁H₄₃F₅N₄O₇S |

| Molecular Weight | ~828.8 g/mol (Estimate based on components) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water. |

| Storage | -20°C, Desiccated. Strictly moisture sensitive. |

Hazard Identification (GHS Classification)

Warning: This compound combines the hazards of a sulfonyl-protected amino acid with a reactive pentafluorophenyl ester.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism of Toxicity |

| Skin Irritation | H315 | Causes skin irritation. | Hydrolysis releases Pentafluorophenol , a corrosive/irritant agent. |

| Eye Irritation | H319 | Causes serious eye irritation. | Direct contact with mucous membranes causes inflammation. |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust triggers mucosal irritation. |

| Sensitization | H317 | May cause allergic skin reaction. | Reactive esters can haptenize proteins, leading to sensitization. |

Critical Safety Insight: The "Active Ester" Risk

Unlike standard amino acids, Fmoc-Arg(Pmc)-OPfp is an electrophile. Upon contact with skin moisture or mucous membranes, it hydrolyzes to release Pentafluorophenol (Pfp-OH) .

-

Pfp-OH Hazard: Pfp-OH is significantly more acidic (pKa ~5.5) than phenol and can cause chemical burns or severe dermatitis.

-

Protocol: Double-gloving (Nitrile) is mandatory. Change gloves immediately upon any splash.

Handling & Stability Protocols

The primary cause of reagent failure with OPfp esters is hydrolysis due to atmospheric moisture.

Storage & Reconstitution Workflow

-

Long-Term Storage: Store at -20°C under inert gas (Argon/Nitrogen).

-

Equilibration: Allow the bottle to warm to room temperature (approx. 30-60 mins) before breaking the seal. Opening a cold bottle causes condensation, which hydrolyzes the ester.

-

Solvation: Dissolve in anhydrous DMF or NMP.

-

Note: Avoid DMSO if possible, as it can occasionally cause premature Fmoc removal or oxidation over long periods.

-

Stability Decision Tree

Figure 1: Critical decision path for storage to prevent hydrolysis-induced degradation.

Application in SPPS: Mechanism & Optimization

The Coupling Reaction (Aminolysis)

Fmoc-Arg(Pmc)-OPfp reacts directly with the free amine of the peptide chain. No activator (like HBTU/HATU) is strictly necessary, though HOBt is often added to catalyze the reaction and suppress racemization.

Reaction Scheme: Resin-NH2 + Fmoc-Arg(Pmc)-OPfp → Resin-NH-Arg(Pmc)-Fmoc + Pfp-OH

Comparative Analysis: Pmc vs. Pbf

Why is this reagent considered "Legacy"? The Pmc group is less acid-labile than the modern Pbf group.

| Feature | Pmc (Pentamethylchroman) | Pbf (Pentamethyldihydrobenzofuran) |

| Cleavage Time (95% TFA) | Slow (2–4 Hours) | Fast (< 2 Hours) |

| Tryptophan Alkylation | High Risk (Requires scavengers) | Low Risk |

| Atom Economy | Lower (Larger protecting group) | Higher |

Expert Recommendation: Use Fmoc-Arg(Pmc)-OPfp only if:

-

Following a specific historical protocol.[3]

-

Pbf derivatives are unavailable.

-

The peptide sequence lacks Tryptophan (Trp), minimizing the risk of side-chain alkylation by the cleaved Pmc cation.

Troubleshooting Coupling Efficiency

If the coupling is sluggish (confirmed by Kaiser Test):

-

Add Catalyst: Add 1.0 equivalent of HOBt or HOAt.

-

Do NOT add Base: Unlike HATU couplings, adding DIEA to OPfp esters can induce premature Fmoc deprotection or racemization via the ketene mechanism. Keep the coupling solution neutral.

Emergency Response Protocols

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[1][3][4] Note: Pfp esters hydrolyze to acidic phenols; immediate irrigation is vital.

-

Skin Contact: Wash with soap and water.[1][2][3] If redness persists (sign of Pfp-OH burn), seek medical attention.

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Cleanup

-

Isolate: Evacuate the immediate area.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.

-

Neutralize: Adsorb with inert material (vermiculite).

-

Disposal: Incineration is preferred. Do not flush down drains; pentafluorophenol is toxic to aquatic life.

Visualizing the Coupling Pathway

The following diagram illustrates the chemical pathway and the specific side-reaction risks associated with the Pmc group.

Figure 2: Reaction pathway showing the coupling mechanism and the downstream risk of Pmc cation re-attachment during cleavage.

References

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Fmoc/OPfp chemistry).

-

Fields, C. G., & Fields, G. B. (1993).[5] "Minimization of tryptophan alkylation during 2,2,5,7,8-pentamethylchroman-6-sulfonyl-protected arginine deprotection." Tetrahedron Letters, 34(42), 6661-6664. Link

-

Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[6] Tetrahedron Letters, 34(49), 7829-7832. (Comparison of Pmc vs Pbf). Link

-

Merck/Novabiochem. "Fmoc-Arg(Pbf)-OPfp Datasheet." (Used as analog reference for physical properties). Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews, 109(6), 2455–2504. Link

Sources

The Mechanistic & Kinetic Basis of OPfp Ester Aminolysis

Topic: Basic Mechanism of OPfp (Pentafluorophenyl) Ester Aminolysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide for Advanced Bioconjugation and Peptide Synthesis

Executive Summary

The aminolysis of pentafluorophenyl (OPfp) esters represents a cornerstone methodology in modern peptide synthesis and bioconjugation. Unlike N-hydroxysuccinimide (NHS) esters, which rely on cyclic stabilization, OPfp esters derive their high reactivity and unique selectivity from the extreme electron-withdrawing inductive effects (-I) of the pentafluorophenyl ring. This guide deconstructs the reaction's physicochemical drivers, providing a validated framework for optimizing acylation rates while minimizing racemization.

Part 1: The Mechanistic Core

The reaction is a classic nucleophilic acyl substitution . However, the efficiency of OPfp esters is dictated by the specific electronic environment created by the five fluorine atoms.

Electronic Activation (The "F-Effect")

The fluorine atoms exert a powerful inductive effect that pulls electron density away from the phenyl ring. This descreening propagates to the ester oxygen and, critically, to the carbonyl carbon.

-

Electrophilicity: The carbonyl carbon becomes highly electrophilic (low LUMO energy), lowering the activation energy for nucleophilic attack by the amine.

-

Leaving Group Stabilization: The resulting pentafluorophenoxide anion (

) is highly stabilized by the dispersion of negative charge across the electron-deficient ring.

The Reaction Pathway

The mechanism proceeds through a tetrahedral intermediate. Unlike acid chlorides, which react via a concerted or loosely associated transition state, active esters form a discrete intermediate that collapses to expel the leaving group.

Diagram 1: Molecular Mechanism of OPfp Aminolysis

Caption: Stepwise progression from nucleophilic attack to the expulsion of the stabilized pentafluorophenoxide anion.

Part 2: Kinetic Drivers & Thermodynamics

To control the reaction, one must understand the quantitative factors distinguishing OPfp esters from other activated species.

Leaving Group Ability (pKa Correlation)

The rate of aminolysis correlates strongly with the acidity of the conjugate acid of the leaving group (Brønsted relationship). A lower pKa indicates a more stable anion and a better leaving group.

Table 1: Comparative Leaving Group Characteristics

| Active Ester Type | Leaving Group | Conjugate Acid pKa (approx.) | Relative Reactivity (vs. ONp) | Primary Utility |

| OPfp | Pentafluorophenol | ~5.5 | ~111 | Sterically hindered couplings, SPPS |

| OSu (NHS) | N-Hydroxysuccinimide | ~6.0 | ~15 | Water-soluble bioconjugation |

| ONp | p-Nitrophenol | ~7.1 | 1 | Historical reference |

| OPcp | Pentachlorophenol | ~5.2 | ~3 | Obsolete (Steric bulk issues) |

Note: While OPcp has a lower pKa, the steric bulk of chlorine atoms hinders the approach of the nucleophile, making OPfp kinetically superior (Kisfaludy & Schon).

Solvent and Base Effects[2][3]

-

Solvent: Polar aprotic solvents (DMF, NMP, DMSO) are preferred. They stabilize the polar transition state/intermediate without solvating the amine nucleophile to the extent that it becomes unreactive (as water or alcohols might).

-

Base (Catalysis vs. Scavenging):

-

Role: A tertiary base (DIEA or NMM) is required to ensure the amine is deprotonated (

) and nucleophilic. -

Risk: Excess base can promote

-proton abstraction on the activated amino acid, leading to racemization via an oxazolone intermediate. -

Optimization: Maintain the apparent pH (on moistened indicator paper above the solution) between 8.0 and 9.0.

-

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Fmoc-AA-OPfp Esters

Objective: Isolate a stable, storable active ester.[1]

-

Stoichiometry: Dissolve Fmoc-Amino Acid (1.0 eq) and Pentafluorophenol (1.1 eq) in dry Ethyl Acetate or Dioxane.

-

Activation: Cool to 0°C. Add DCC (1.0 eq) dropwise.

-

Why: Cooling prevents rearrangement to N-acylurea.

-

-

Reaction: Stir 1h at 0°C, then 2-4h at room temperature.

-

Validation (In-Process Control): Spot TLC. The product usually runs higher (less polar) than the free acid.

-

Critical Check: DCU (dicyclohexylurea) will precipitate.

-

-

Workup: Filter off DCU. Wash filtrate with 5%

(removes excess Pfp-OH) and water. Dry over

Protocol B: Standard Aminolysis (Coupling)

Objective: Efficient amide bond formation with minimal epimerization.

-

Dissolution: Dissolve the Amine component (1.0 eq) in DMF.

-

Basification: Add DIEA (1.0 - 2.0 eq).

-

Addition: Add Fmoc-AA-OPfp (1.1 - 1.5 eq).

-

Monitoring: Stir at Room Temp. Monitor by HPLC or Ninhydrin test (if solid phase).

-

Endpoint: Disappearance of the amine peak or negative Ninhydrin test.

-

Diagram 2: Experimental Decision Tree

Caption: Decision logic for optimizing coupling efficiency and handling salt forms.

Part 4: Troubleshooting & Optimization

| Issue | Mechanistic Cause | Corrective Action |

| Slow Reaction | Steric hindrance around the amine or ester carbonyl. | Add 1.0 eq HOAt (1-Hydroxy-7-azabenzotriazole).[4] It forms a transient, more reactive ester in situ via transesterification. |

| Hydrolysis | Water competes with the amine as a nucleophile ( | Ensure solvents are anhydrous (Drisolv grade). Store OPfp esters in a desiccator. |

| Racemization | Base-catalyzed proton abstraction at the | Use the minimum amount of base required (1.0 eq relative to acid salt). Switch from TEA to DIEA (more steric bulk, less nucleophilic). |

| Precipitation | Peptide aggregation (beta-sheet formation). | Add chaotropic salts (LiCl) or use "Magic Mixture" (DCM/DMF/NMP). |

References

-

Kisfaludy, L., & Schön, I. (1983).[4][5] Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids for peptide synthesis. Synthesis, 1983(04), 325-327. Link

-

BenchChem. (2025).[1][3][6] Pentafluorophenyl (PFP) Esters for Amine Acylation: A Technical Guide to the Mechanism of Action. Link

-

Otvos Jr, L., Dietzschold, B., & Kisfaludy, L. (1987). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters.[7] International Journal of Peptide and Protein Research, 30(4), 511-514.[7] Link

-

University of Tartu. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides.[8] Journal of Physical Organic Chemistry. Link[8]

-

Chemistry Steps. (2022). Esters Reaction with Amines – The Aminolysis Mechanism.[6][9] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Sci-Hub. ChemInform Abstract: Preparation and Applications of Pentafluorophenyl Esters of 9‐Fluorenylmethyloxycarbonyl Amino Acids for Peptide Synthesis. / Chemischer Informationsdienst, 1983 [sci-hub.red]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: Standard Protocol for Coupling Fmoc-Arg(Pmc)-OPfp in Solid Phase Peptide Synthesis (SPPS)

Abstract & Introduction

This application note details the optimized protocol for incorporating Arginine into peptide sequences using the pre-activated pentafluorophenyl ester, Fmoc-Arg(Pmc)-OPfp . While modern protocols often favor in situ activation (e.g., HATU/DIC) or the more acid-labile Pbf protecting group, the Fmoc-Arg(Pmc)-OPfp building block remains a critical tool for automated synthesis and specific GMP processes due to its high solution stability and defined purity profile.

This guide addresses the specific kinetic requirements of Pfp esters, the solubility characteristics of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, and the necessary cleavage modifications to prevent tryptophan alkylation.

Chemical Context & Mechanism[1][2][3][4][5]

The Pfp Ester Advantage

Pentafluorophenyl (OPfp) esters are "active esters" that react with nucleophilic amines to form peptide bonds without the need for additional activation reagents like carbodiimides (DIC/DCC) or uronium salts (HBTU/HATU).[1][2][3]

-

Mechanism: The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating aminolysis.

-

Stability: Unlike acid chlorides, OPfp esters are stable in DMF solution for extended periods, making them ideal for automated synthesizers where reagents sit in vials for hours.[1]

The Pmc Protecting Group

The Pmc group protects the guanidino side chain of Arginine.[4]

-

Expertise Note: Pmc is less acid-labile than the currently popular Pbf group.[5] Consequently, it requires longer exposure to Trifluoroacetic Acid (TFA) for complete removal.[1]

-

Risk Factor: During cleavage, the Pmc cation is ejected and can re-attach to electron-rich residues, specifically Tryptophan (Trp).[1][6] Effective scavenging is non-negotiable.[1]

Reaction Mechanism Visualization

The following diagram illustrates the direct aminolysis pathway utilized in this protocol.

Figure 1: Mechanism of OPfp ester aminolysis.[1] HOBt acts as an auxiliary nucleophile/catalyst to accelerate the reaction and suppress racemization.

Materials & Reagents

| Reagent | Specification | Purpose |

| Fmoc-Arg(Pmc)-OPfp | >98% Purity (HPLC) | Activated Amino Acid Building Block |

| DMF | Peptide Synthesis Grade (Amine-free) | Primary Solvent |

| HOBt (Anhydrous) | 1-Hydroxybenzotriazole | Catalyst (Accelerates Pfp coupling) |

| Piperidine | 20% v/v in DMF | Fmoc Deprotection |

| DCM | Dichloromethane | Resin Swelling / Washing |

| TFA | HPLC Grade | Cleavage Cocktail Base |

| Scavengers | TIS (Triisopropylsilane), Water, EDT | Prevent side-chain alkylation |

Experimental Protocol

Pre-Coupling Preparation

-

Resin Swelling: Swell the resin (e.g., Wang or Rink Amide) in DCM for 30 minutes.[1] Drain and wash with DMF (3x).[1]

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1]

-

Wash: Wash thoroughly with DMF (5x) to remove all traces of piperidine. Note: Residual piperidine will prematurely cleave the OPfp ester.

Coupling Step (The Core Protocol)

Unlike free acids, do not add DIC, HBTU, or HATU.[1] The ester is already activated.[7][8]

-

Stoichiometry Calculation: Calculate 3.0 equivalents (eq) of Fmoc-Arg(Pmc)-OPfp relative to the resin loading.

-

Catalyst Preparation: Weigh 3.0 eq of HOBt (or HOAt for difficult sequences).

-

Why HOBt? Although OPfp esters react alone, the reaction is slow in pure DMF. HOBt increases the reaction rate significantly and reduces the risk of racemization.

-

-

Dissolution: Dissolve the Fmoc-Arg(Pmc)-OPfp and HOBt in a minimal volume of DMF (approx. 10 mL per gram of resin).

-

Solubility Note: Fmoc-Arg(Pmc)-OPfp is generally soluble in DMF.[1] If turbidity occurs, add a small amount of DCM, but keep DMF as the primary solvent to maintain high concentration.

-

-

Reaction: Add the solution immediately to the deprotected resin.

-

Incubation: Agitate at room temperature for 60–120 minutes .

-

Optimization: For sterically hindered sequences, extend to 4 hours or perform a "double couple" (repeat step 4.2 with fresh reagents).

-

Monitoring

Perform a Kaiser Test (ninhydrin) on a small resin sample.[1]

-

Colorless/Yellow beads: Coupling complete.

-

Blue beads: Incomplete coupling. Proceed to re-coupling.

Workflow Diagram

Figure 2: SPPS Cycle for Fmoc-Arg(Pmc)-OPfp incorporation. Note the absence of activation reagents (DIC/HBTU) in the preparation step.

Post-Synthesis Cleavage (Critical "Expertise" Section)

The Pmc group is the bottleneck in the final processing. Unlike Pbf (which cleaves in ~1 hour), Pmc requires robust acidic conditions.[1]

Standard Cleavage Cocktail (Reagent K derivative):

Protocol:

-

Add cocktail to dried resin.

-

Time: Shake for 3 to 4 hours .

-

Warning: < 2 hours often results in incomplete Pmc removal, leaving +266 Da mass adducts on the peptide.

-

-

Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

Self-Validating Check: If Mass Spec analysis shows peaks at M + 266, the Pmc group was not fully removed. Extend cleavage time or increase the volume of TFA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Coupling | Low reactivity of Pfp ester | Add HOAt instead of HOBt. HOAt is a more potent catalyst due to the pyridine nitrogen effect. |

| Insolubility | Aggregation of Arg residues | Use NMP (N-methylpyrrolidone) instead of DMF as the solvent. |